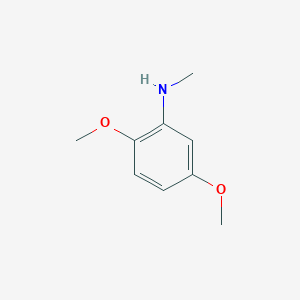
2,5-二甲氧基-N-甲基苯胺
概述
描述
2,5-Dimethoxy-N-methylaniline is an organic compound with the molecular formula C9H13NO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy groups at the 2 and 5 positions, and the amino group is methylated. This compound is used in various chemical syntheses and has applications in scientific research.
科学研究应用
2,5-Dimethoxy-N-methylaniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving aromatic amines.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
安全和危害
The safety information for 2,5-dimethoxy-N-methylaniline indicates that it is a dangerous compound . It has hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dimethoxy-N-methylaniline can be synthesized through several methods. One common approach involves the methylation of 2,5-dimethoxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Another method involves the reduction of 2,5-dimethoxy-N-nitrosoaniline using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of 2,5-dimethoxy-N-methylaniline often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2,5-Dimethoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitroso or nitro derivatives of the compound back to the amine form using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
作用机制
The mechanism of action of 2,5-dimethoxy-N-methylaniline involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methylated amino group can also affect the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
2,5-Dimethoxyaniline: Similar structure but without the methylation of the amino group.
2,5-Dimethoxybenzaldehyde: Contains an aldehyde group instead of an amino group.
2,5-Dimethoxyphenethylamine: Contains an ethylamine side chain instead of a methylated amino group.
Uniqueness
2,5-Dimethoxy-N-methylaniline is unique due to the combination of methoxy groups and a methylated amino group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2,5-dimethoxy-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-8-6-7(11-2)4-5-9(8)12-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSYRQZGLEMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563681 | |
| Record name | 2,5-Dimethoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10224-66-5 | |
| Record name | 2,5-Dimethoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
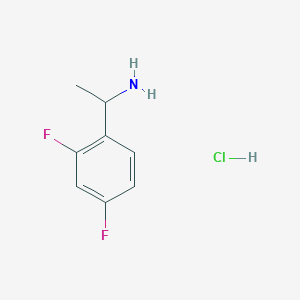
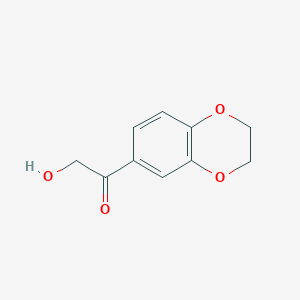

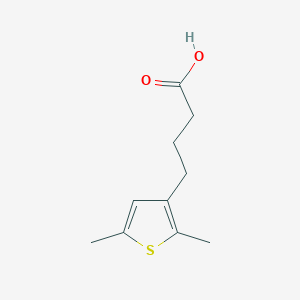
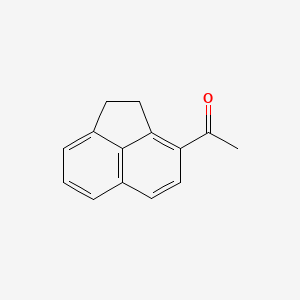
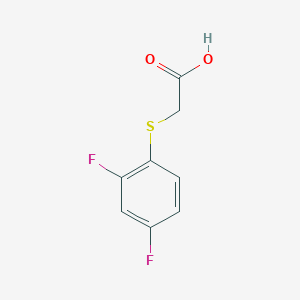
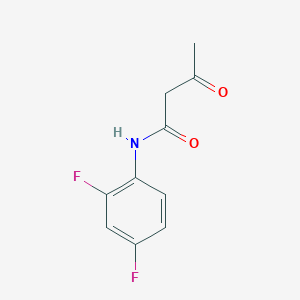
![2-[(2,6-difluorobenzoyl)amino]acetic Acid](/img/structure/B3025492.png)
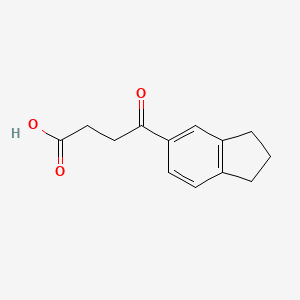

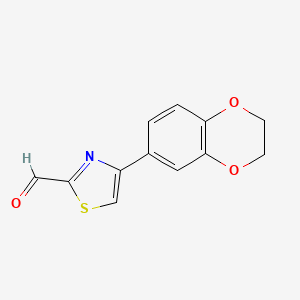


![2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid](/img/structure/B3025502.png)
